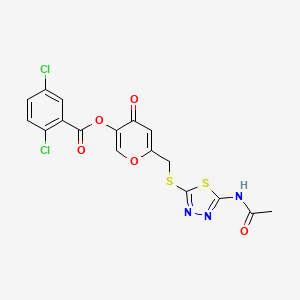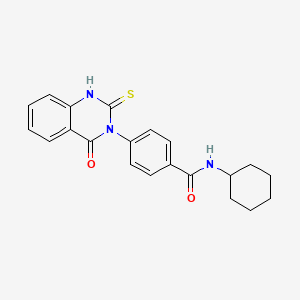![molecular formula C14H20N4O B2745841 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one CAS No. 2310083-65-7](/img/structure/B2745841.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-cyclopropylethan-1-one is a complex organic molecule, notable for its triazole and azabicyclooctane structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one generally involves a multi-step process starting from commercially available precursors. Key steps typically include:
Formation of the 1H-1,2,3-triazole ring through click chemistry, usually employing azides and alkynes in the presence of a copper(I) catalyst.
Construction of the azabicyclooctane core via a Diels-Alder reaction followed by nitrogen introduction and ring-closing methods.
Coupling of the triazole and azabicyclooctane fragments through carbon-carbon bond-forming reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Large-scale synthesis might adapt these methodologies using batch or continuous-flow processes, optimizing reaction conditions to enhance yield, purity, and cost-efficiency. Industrial methods might also involve alternative solvents and catalysts to comply with environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the triazole ring or the cyclopropyl moiety.
Reduction: Selective reduction of the azabicyclooctane system can be achieved under appropriate conditions.
Substitution: The triazole and cyclopropyl groups allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like PCC or m-CPBA.
Reducing agents such as lithium aluminum hydride or hydrogen over a palladium catalyst.
Halogenating agents and other electrophiles for substitution reactions.
Major Products Formed
Oxidized derivatives with altered triazole or cyclopropyl structures.
Reduced azabicyclooctane variants.
Substituted analogs with various functional groups attached to the triazole or cyclopropyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic intermediates: Useful in the synthesis of more complex molecules due to the reactive nature of its functional groups.
Biology
Drug design: This compound's unique structure makes it a valuable scaffold in the design of pharmaceuticals targeting the central nervous system, infectious diseases, or cancer.
Medicine
Therapeutic agents: Potential applications as antimicrobial, antiviral, or anticancer agents. Specific interactions with biological targets like enzymes or receptors enhance its therapeutic potential.
Industry
Specialty chemicals: Utilized in the creation of novel materials or as catalysts in industrial chemical processes.
Wirkmechanismus
This compound's mechanism of action depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with receptors to modulate biological pathways. The triazole ring can bind to metal ions in enzyme active sites, while the azabicyclooctane system may provide steric hindrance or hydrophobic interactions crucial for activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1S,5R)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
1-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
Highlighting Uniqueness
While similar compounds may share the azabicyclooctane or triazole structures, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one is distinguished by its specific stereochemistry and the presence of both triazole and cyclopropyl moieties. This unique combination enhances its versatility and potential utility in various scientific and industrial contexts.
This compound is an intriguing molecule with diverse applications. Its distinctive structure and reactivity make it a valuable tool in research and industry, offering promising potential in future scientific advancements.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-10-1-2-10)18-11-3-4-12(18)9-13(8-11)17-6-5-15-16-17/h5-6,10-13H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIIGPHFJEUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)
![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)

